2-(3-Fluoropyrrolidin-1-yl)nicotinic acid
Overview
Description
2-(3-Fluoropyrrolidin-1-yl)nicotinic acid is a fluorinated pyridine derivative. The presence of fluorine atoms in the compound imparts unique physical, chemical, and biological properties. Fluorinated pyridines are known for their reduced basicity and lower reactivity compared to their chlorinated and brominated analogues
Mechanism of Action
Target of Action
Given its structural similarity to niacin (also known as nicotinic acid), it may interact with similar targets .
Mode of Action
Niacin, a structurally similar compound, is known to modulate triglyceride synthesis in the liver and lipolysis in adipose tissue . It’s plausible that 2-(3-Fluoropyrrolidin-1-yl)nicotinic acid may have a similar mode of action.
Biochemical Pathways
Niacin is known to be involved in various metabolic processes, including lipid metabolism . It’s possible that this compound may affect similar pathways.
Result of Action
Given its structural similarity to niacin, it may have similar effects, such as modulating lipid levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Balz-Schiemann reaction, which involves the diazotization of an aromatic amine followed by thermal decomposition of the diazonium tetrafluoroborate to yield the fluorinated aromatic compound . Another method is the Umemoto reaction, which uses hypervalent iodine reagents to introduce the fluorine atom .
Industrial Production Methods
Industrial production of fluorinated pyridines often involves large-scale reactions using efficient fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. The choice of solvents, temperature, and pressure conditions are optimized to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoropyrrolidin-1-yl)nicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(3-Fluoropyrrolidin-1-yl)nicotinic acid has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its potential biological activity.
Agrochemicals: The compound is used in the synthesis of agrochemicals with improved physical, biological, and environmental properties.
Radiotherapy: Fluorinated pyridines are used as imaging agents in radiotherapy for cancer treatment.
Material Science: The compound is used in the development of advanced materials with unique properties.
Properties
IUPAC Name |
2-(3-fluoropyrrolidin-1-yl)pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-7-3-5-13(6-7)9-8(10(14)15)2-1-4-12-9/h1-2,4,7H,3,5-6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSOYHFICUUMQTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1F)C2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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